2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
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Overview
Description
2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. The starting materials often include 4-methylphenyl derivatives, pyrimidine, and piperazine. The key steps may involve:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the pyrimidinylpiperazine moiety via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
- Using cost-effective and readily available starting materials.
- Employing efficient catalysts and reaction conditions to maximize yield.
- Implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups.
Substitution: Electrophilic or nucle
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5S/c1-15-3-5-16(6-4-15)18-22-17(14-25-18)13-23-9-11-24(12-10-23)19-20-7-2-8-21-19/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLAVILDXSQRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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